molecular formula C8H10BrCl2N B6224677 [(3-bromo-5-chlorophenyl)methyl](methyl)amine hydrochloride CAS No. 2768327-05-3

[(3-bromo-5-chlorophenyl)methyl](methyl)amine hydrochloride

Cat. No.: B6224677
CAS No.: 2768327-05-3
M. Wt: 271
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Description

(3-bromo-5-chlorophenyl)methylamine hydrochloride is an organic compound with the molecular formula C8H10BrClN·HCl It is a white solid that is soluble in water and various organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-bromo-5-chlorophenyl)methylamine hydrochloride typically involves the reaction of 3-bromo-5-chlorobenzyl chloride with methylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: (3-bromo-5-chlorophenyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

(3-bromo-5-chlorophenyl)methylamine hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Researchers use this compound to study its effects on biological systems and its potential as a bioactive molecule.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-bromo-5-chlorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (3-bromo-5-chlorophenyl)methylamine hydrochloride
  • (3-bromo-5-chlorophenyl)methylamine hydrochloride
  • (3-bromo-5-chlorophenyl)methylamine hydrochloride

Comparison: (3-bromo-5-chlorophenyl)methylamine hydrochloride is unique due to its specific substitution pattern on the aromatic ring and the presence of a methylamine group. This structural configuration imparts distinct chemical and biological properties compared to its analogs. For instance, the methyl group may influence the compound’s reactivity and binding affinity to biological targets, making it suitable for specific applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

2768327-05-3

Molecular Formula

C8H10BrCl2N

Molecular Weight

271

Purity

95

Origin of Product

United States

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